![molecular formula C18H17ClN2O2 B2895144 [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone CAS No. 2224554-46-3](/img/structure/B2895144.png)
[1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone, also known as CPPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPPM is a small molecule inhibitor that has been shown to have an inhibitory effect on certain enzymes and proteins, making it a promising candidate for use in drug discovery and development.
Mechanism of Action
The mechanism of action of [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone is based on its ability to inhibit certain enzymes and proteins. Specifically, [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a key role in the regulation of inflammation in the body. By inhibiting the activity of PDE4, [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone has the potential to reduce inflammation and other related conditions.
Biochemical and Physiological Effects
[1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone has been shown to have a number of biochemical and physiological effects in the body. In addition to its inhibitory effect on PDE4, [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone has also been shown to have an inhibitory effect on other enzymes and proteins, including phospholipase A2 and histone deacetylases. These effects can lead to a variety of physiological responses, including reduced inflammation, improved cognition, and increased cell survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone for lab experiments is its high purity and consistent synthesis method. This makes it a reliable compound for use in various research applications. However, one limitation of [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone. One area of interest is in the development of new drugs based on [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone's inhibitory effects on enzymes and proteins. Another area of interest is in the study of [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone's effects on inflammation and related conditions, such as autoimmune diseases. Additionally, further research is needed to better understand the potential toxicity of [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone and its effects on different cell types and tissues.
Synthesis Methods
The synthesis of [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone involves several steps, starting with the reaction of 6-chloropyridine-2-carboxylic acid with piperidine to form 1-(6-chloropyridine-2-carbonyl)piperidine. This intermediate is then reacted with benzophenone to form [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone. The synthesis of [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone has been optimized to yield high purity and high yields, making it a viable compound for research purposes.
Scientific Research Applications
[1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of drug discovery and development. [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone has been shown to have an inhibitory effect on certain enzymes and proteins, making it a potential candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
[1-(6-chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-16-8-4-7-15(20-16)18(23)21-11-9-14(10-12-21)17(22)13-5-2-1-3-6-13/h1-8,14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKUNJMMUZLNCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)C3=NC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzoylpiperidine-1-carbonyl)-6-chloropyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2895062.png)
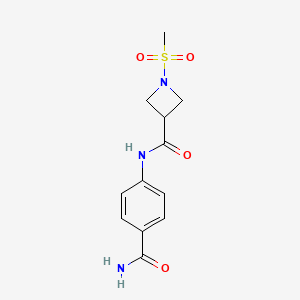
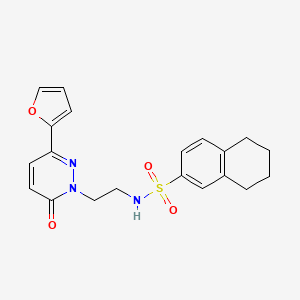


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2895071.png)
![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2895073.png)

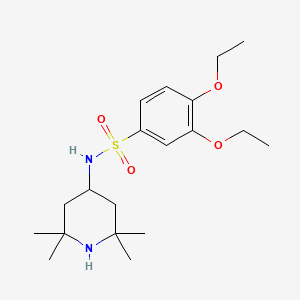
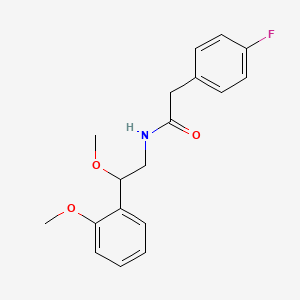

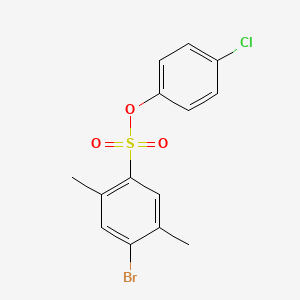
![(1R,5S)-3-methoxy-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2895081.png)
![2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid](/img/structure/B2895084.png)